3-(2-Propynyloxy)azetidine trifluoroacetate

Overview

Description

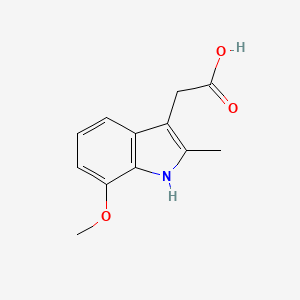

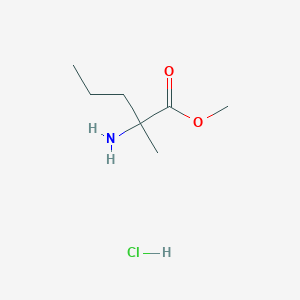

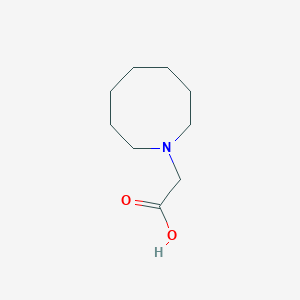

“3-(2-Propynyloxy)azetidine trifluoroacetate” is an organic chemical compound that has attracted the attention of scientists and researchers due to its unique physical and chemical properties. It has a CAS Number of 1864051-83-1 and a molecular weight of 225.17 . The IUPAC name for this compound is 3-(prop-2-yn-1-yloxy)azetidine 2,2,2-trifluoroacetate .

Synthesis Analysis

The synthesis of azetidines, such as “this compound”, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular formula of “this compound” is C8H10F3NO3 . The InChI code for this compound is 1S/C6H9NO.C2HF3O2/c1-2-3-8-6-4-7-5-6;3-2(4,5)1(6)7/h1,6-7H,3-5H2; (H,6,7) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 225.17 . Its molecular formula is C8H10F3NO3 . The compound is an irritant .Scientific Research Applications

Epigenetic Modulation in Cancer Therapy

Research on azacitidine, a nucleoside analog, has shown significant promise in the treatment of myelodysplastic syndromes (MDS) and is indicative of how chemical compounds can be used to modulate epigenetic mechanisms for therapeutic purposes. Azacitidine's mechanism involves the inhibition of DNA methyltransferases, leading to the reactivation of silenced genes and induction of cell differentiation or apoptosis in malignant cells. This approach has significantly prolonged overall survival in patients with higher-risk MDS, demonstrating the potential of chemical compounds in epigenetic therapy (Santini, 2009).

Antiviral and Antimicrobial Applications

Compounds like aziridine alkaloids, with their natural occurrence in terrestrial and marine species, have shown a wide range of biological activities, including antitumor, antimicrobial, and antibacterial effects. The research underscores the potential of such chemical compounds as drug prototypes or leads for drug discovery, highlighting their importance in developing new therapeutic agents (Ismail, Levitsky, & Dembitsky, 2009).

Antioxidant Activity and Health

Studies on antioxidant capacity assays, such as those involving azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH), illustrate how chemical compounds can be utilized to assess the antioxidant capacity of various samples. These assays, based on hydrogen atom transfer and electron transfer reactions, play a crucial role in understanding the antioxidant properties of compounds, which can have significant implications for food science, medicine, and overall health (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Azetidines, such as “3-(2-Propynyloxy)azetidine trifluoroacetate”, have been gaining significant attention in the scientific community due to their potential therapeutic and industrial applications. Future research may focus on improving the efficiency of the aza Paternò–Büchi reaction and exploring new reaction protocols .

properties

IUPAC Name |

3-prop-2-ynoxyazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.C2HF3O2/c1-2-3-8-6-4-7-5-6;3-2(4,5)1(6)7/h1,6-7H,3-5H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWPFUHOFCRKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)

![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)

![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)

![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)